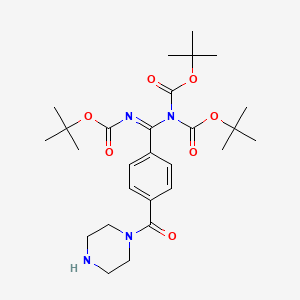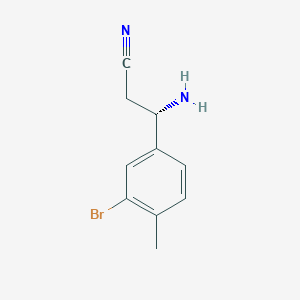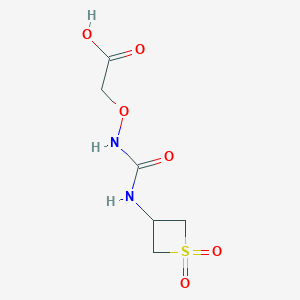
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido group, a urea linkage, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid typically involves multiple steps, starting with the formation of the thietane ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids. The urea linkage is formed by reacting the thietane derivative with isocyanates or carbamates under controlled conditions. Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxido group can be reduced to form different derivatives.
Substitution: The urea and acetic acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Applications De Recherche Scientifique
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and dioxido group play crucial roles in binding to these targets, while the urea linkage and acetic acid moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)propanoic acid
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H10N2O6S |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
2-[(1,1-dioxothietan-3-yl)carbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C6H10N2O6S/c9-5(10)1-14-8-6(11)7-4-2-15(12,13)3-4/h4H,1-3H2,(H,9,10)(H2,7,8,11) |
Clé InChI |
XDAZSQNLJADIIR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NC(=O)NOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



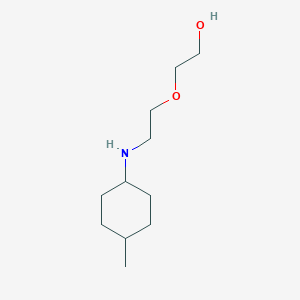
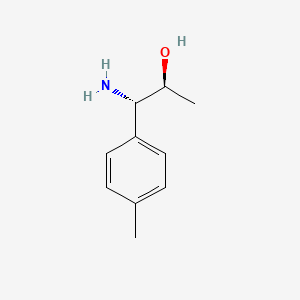
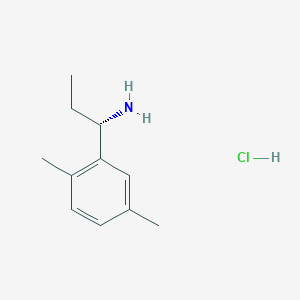
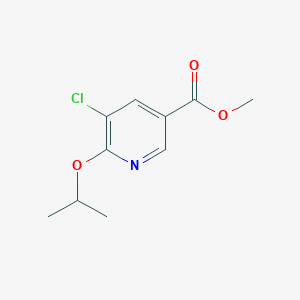
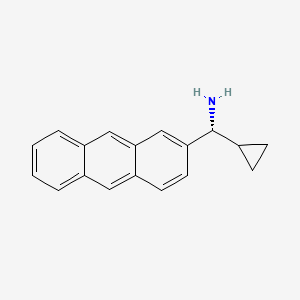
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
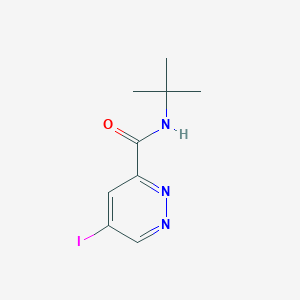
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
